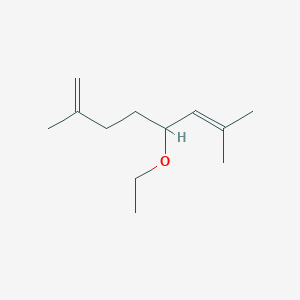
5-Ethoxy-2,7-dimethylocta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2,7-dimethylocta-1,6-diene typically involves the etherification of linalool. One common method is the reaction of linalool with ethanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of linalool and ethanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under acidic or basic conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2,7-dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-ethoxy-2,7-dimethylocta-1,6-diene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure but lacks the ethoxy group.
Geraniol: Another terpene alcohol with a similar structure but differs in the position of double bonds and functional groups.
Citronellol: A related compound with a similar structure but has a hydroxyl group instead of an ethoxy group.
Uniqueness
5-Ethoxy-2,7-dimethylocta-1,6-diene is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This functional group enhances its solubility in organic solvents and modifies its reactivity in chemical reactions .
Properties
CAS No. |
54009-86-8 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5-ethoxy-2,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-13-12(9-11(4)5)8-7-10(2)3/h9,12H,2,6-8H2,1,3-5H3 |
InChI Key |
XYKPXCNRSGMARP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC(=C)C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


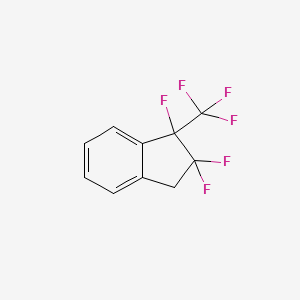
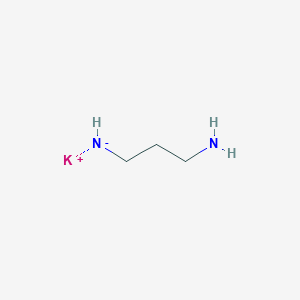
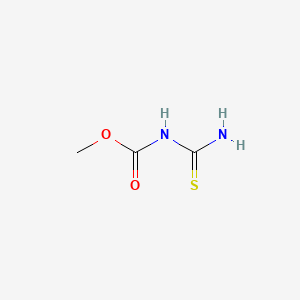
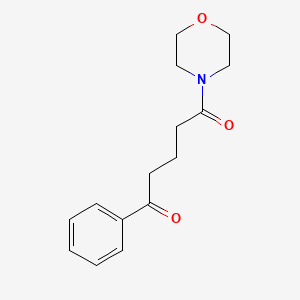
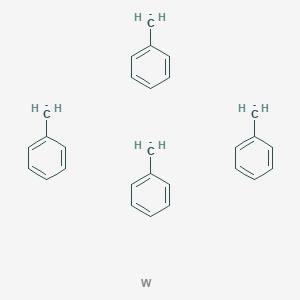

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

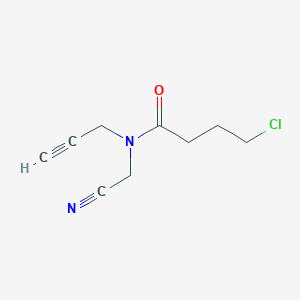
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
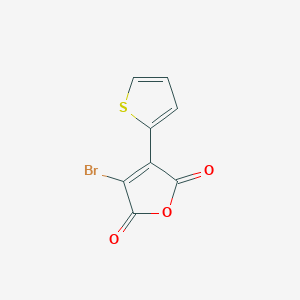
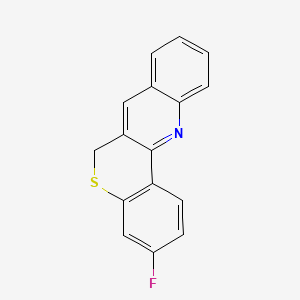
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

